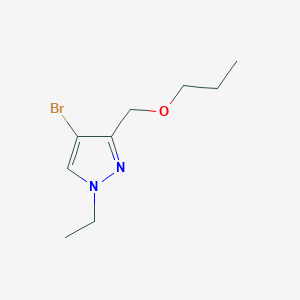

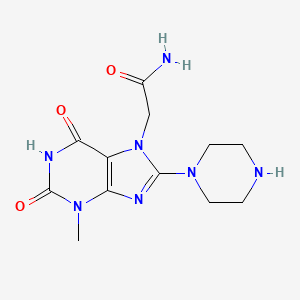

![molecular formula C17H17FN4O B2525092 N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine CAS No. 2097868-61-4](/img/structure/B2525092.png)

N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrimidine-azetidinone analogues involves a multi-step process. The initial step includes the condensation of aromatic amines with N-phenylacetamide to form a thione nucleus. This nucleus is then derived from 2-chloroquinoline-3-carbaldehyde using sodium sulfide in dimethyl formamide (DMF). Subsequently, the reaction with pyrimidine amine leads to the formation of Schiff base intermediates. The final azetidinone analogues are obtained from these Schiff bases by employing chloroacetyl chloride. This synthetic route is significant as it provides a method to produce compounds that can be tested for antimicrobial and antituberculosis activities .

Molecular Structure Analysis

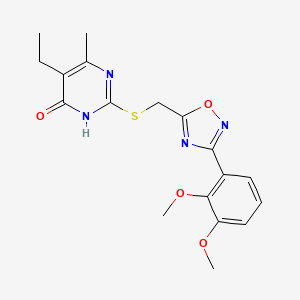

The molecular structure of the synthesized compounds includes a pyrimidine ring, which is a crucial moiety for biological activity. The pyrimidine ring is further substituted with various groups that can influence the compound's interaction with biological targets. The presence of a fluorophenyl group in the compound "N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine" suggests potential for enhanced biological activity due to the electron-withdrawing nature of the fluorine atom, which can affect the electronic distribution within the molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine-azetidinone analogues are characterized by the formation of Schiff bases and the use of chloroacetyl chloride to derive the final azetidinone structure. The N-heterocyclic carbene-catalyzed annulation of ynals with amidines to construct pyrimidin-4-ones is another reaction of interest. This reaction demonstrates a broad substrate scope and mild conditions, which is advantageous for the synthesis of diverse pyrimidine derivatives. The oxidative strategy to generate ynal-derived acyl azolium intermediates is a key step in this process .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized pyrimidine-azetidinone analogues are not explicitly detailed in the provided data. However, the presence of a fluorophenyl group and the azetidinone ring structure suggest that these compounds may exhibit unique physicochemical characteristics such as solubility, stability, and reactivity. These properties are essential for the compounds' potential as antimicrobial and antituberculosis agents, as they influence the compounds' bioavailability and interaction with biological targets .

科学研究应用

Metabolic Pathways and Biotransformation

Researchers have investigated the biotransformation of β-secretase inhibitors, revealing insights into metabolic pathways including ring opening and contraction processes. These studies help understand the metabolic fate of compounds containing pyrimidine rings, with implications for designing compounds with desired metabolic profiles (Lindgren et al., 2013).

Synthesis and Biological Activities

Various synthetic approaches have been developed to create analogs and derivatives, exploring their antimicrobial, antitubercular, and antioxidant properties. These efforts aim to design and synthesize compounds with potent biological activities, contributing to the discovery of new therapeutic agents (Chandrashekaraiah et al., 2014), (Thomas et al., 2016).

Imaging and Diagnostic Applications

Compounds with azetidinyl and pyrimidine structures have been evaluated for their binding properties to specific receptors, such as the nicotinic acetylcholine receptor, using techniques like positron emission tomography (PET). This research has implications for developing diagnostic tools for various neurological conditions (Doll et al., 1999).

Material Science and Photostability

The synthesis and characterization of novel compounds also extend to applications in material science, such as the development of hyperbranched polyimides for gas separation. These studies highlight the versatility of pyrimidine and related compounds in creating materials with specific physical and chemical properties (Fang et al., 2000).

安全和危害

Specific safety and hazard information for this compound is not available in the search results.

未来方向

The future directions for the use and study of this compound are not specified in the available resources.

Please note that this analysis is based on the available data and may not be exhaustive. For a more comprehensive understanding, further research and consultation with experts in the field may be required.

属性

IUPAC Name |

[1-(4-fluorophenyl)cyclopropyl]-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O/c18-13-3-1-12(2-4-13)17(6-7-17)16(23)22-9-14(10-22)21-15-5-8-19-11-20-15/h1-5,8,11,14H,6-7,9-10H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYALMGOBDFABZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC(C3)NC4=NC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

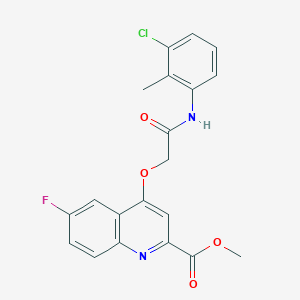

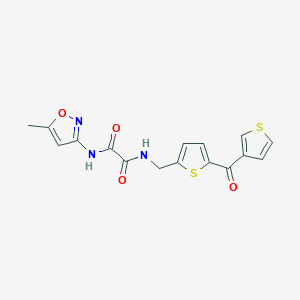

![N-(3-chloro-4-fluorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2525009.png)

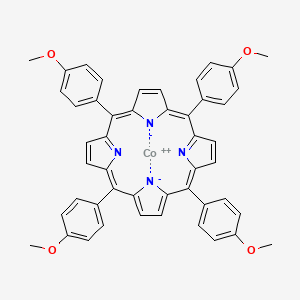

![N-(2-(6-((2,4-dioxopentan-3-yl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2525011.png)

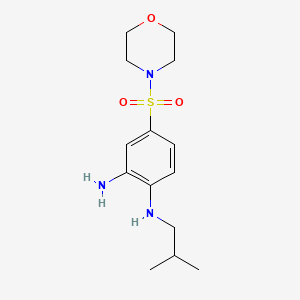

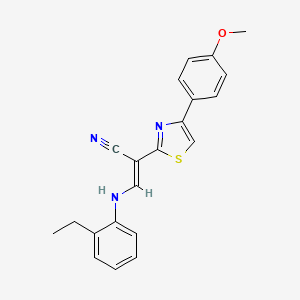

![2-butyl-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2525012.png)

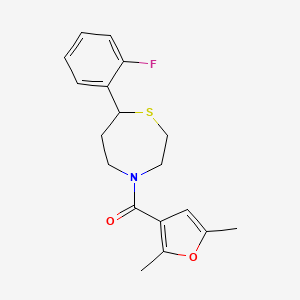

![3-[(Z)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one](/img/structure/B2525019.png)

![1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2525024.png)